N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Description
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-26(2)17-9-7-16(8-10-17)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLGCRQMFSCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethanamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,2-phenylenediamine
- 2-(4-(dimethylamino)phenyl)-2-morpholinoethanamine
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide, with a molecular formula of C22H27ClN4O3. It has a molecular weight of 430.93 g/mol and exhibits various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reaction of 2-chloroaniline with oxalyl chloride.
- Final Product Formation : Reaction with 2-(4-(dimethylamino)phenyl)-2-morpholinoethanamine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It may modulate the activity of these targets, leading to several pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, indicating potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values observed were in the micromolar range, suggesting moderate potency.
In Vivo Studies
Animal models have been used to evaluate the compound's therapeutic potential. In a study involving tumor-bearing mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Comparative Analysis
| Property | This compound | Similar Compound (e.g., N-Phenyl-N'-methylurea) |
|---|---|---|
| Molecular Formula | C22H27ClN4O3 | C10H12N4O |
| Molecular Weight | 430.93 g/mol | 208.23 g/mol |
| Anticancer Activity | Moderate potency against specific cancer cell lines | Low potency reported |
| Anti-inflammatory Activity | Significant inhibition of cytokine production | Minimal effects noted |
| Antimicrobial Activity | Effective against certain bacterial strains | Limited effectiveness reported |
Q & A
Basic: What are the key synthetic steps for synthesizing N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide?
Answer:
The synthesis involves a multi-step process:
- Step 1: Coupling of 2-chloroaniline with oxalyl chloride to form the N1-(2-chlorophenyl)oxalamide intermediate.
- Step 2: Reaction of the intermediate with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled pH (8–9) using triethylamine as a catalyst in ethanol at 60°C .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Automated flow reactors can enhance scalability and reproducibility in industrial settings .
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy: - and -NMR to verify proton environments (e.g., morpholino CH signals at δ 3.5–3.7 ppm) and carbon backbone .
- IR Spectroscopy: Detection of amide C=O stretches (~1650–1700 cm) and aromatic C-Cl vibrations (~750 cm) .
- Mass Spectrometry (HRMS): Precise mass matching (e.g., [M+H] at m/z 457.18) confirms molecular formula .
Basic: What solubility characteristics are critical for formulation studies?
Answer:
Solubility is assessed in:
- Aqueous Buffers: pH-dependent solubility (e.g., poor solubility at pH 7.4, improved at pH 2.0 due to protonation of dimethylamino groups) using shake-flask methods .
- Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) for in vitro assays .
Differential Scanning Calorimetry (DSC) determines melting points (~180–185°C) to guide solid dispersion formulations .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates .
- Catalyst Selection: Triethylamine vs. DMAP: DMAP reduces side reactions in morpholinoethylamine coupling (yield increases from 65% to 82%) .
- Temperature Control: Maintaining 60°C minimizes byproduct formation (e.g., oxalamide hydrolysis) .
Design of Experiments (DoE) models can statistically identify optimal parameter combinations .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions arise from:
- Tautomerism: Ambiguous NMR signals for amide protons resolved via --HMBC correlations .
- Crystallinity Issues: X-ray diffraction clarifies ambiguous IR peaks (e.g., distinguishing C=O vs. C-N stretches) .
- Computational Validation: DFT calculations (B3LYP/6-31G*) predict NMR shifts within 0.3 ppm of experimental data .
Advanced: What is the proposed mechanism for its biological activity?
Answer:
Hypotheses include:
- Kinase Inhibition: Molecular docking (AutoDock Vina) predicts binding to EGFR (ΔG = -9.2 kcal/mol) via H-bonds with morpholino oxygen and chlorophenyl groups .
- Receptor Modulation: Fluorescence polarization assays suggest antagonism of serotonin receptors (5-HT, IC ~ 120 nM) .
In vitro validation requires kinase activity assays (e.g., ADP-Glo™) and receptor binding studies .
Advanced: How does pH affect stability and reactivity?
Answer:
- Acidic Conditions (pH < 3): Rapid hydrolysis of the oxalamide bond (t ~ 2 h) via protonation of the amide nitrogen .
- Neutral/Basic Conditions (pH 7–9): Stable for >48 h, but morpholino ring oxidation occurs in presence of ROS .
Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH guide storage recommendations .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Functional Group Variation: Synthesize analogs with substituted phenyl rings (e.g., 3-Cl, 4-F) to assess electronic effects on bioactivity .
- Bioassays: Test analogs in parallel against targets (e.g., cancer cell lines, enzyme panels) to correlate substituents with IC values .
- QSAR Modeling: Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking: AutoDock or Schrödinger Glide for binding pose prediction .
- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors) using Phase .
Advanced: How to address inconsistencies in biological assay results?
Answer:
- Replicate Studies: Triplicate assays with Z’-factor > 0.5 to ensure robustness .
- Orthogonal Assays: Confirm cytotoxicity via MTT and apoptosis (Annexin V/PI staining) .
- Control Variables: Standardize cell passage number and serum batch to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
